4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: is a chemical compound with the molecular formula C22H18N2O5. It consists of a 4-methoxybenzoate moiety attached to a 2-nitrophenyl group via an imine linkage. Let’s break down its features:
4-Methoxybenzoate: This part of the molecule contains a methoxy group (OCH) attached to a benzene ring.
2-Nitrophenyl: The nitro group (NO) is attached to another benzene ring.
Imine Linkage: The imino group (=N-) connects the two aromatic rings.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 2-methylaniline (2-methylphenylamine) to form the imine intermediate. Subsequently, the imine reacts with 4-methoxybenzoyl chloride to yield the final product.
Reaction Conditions:Condensation: The reaction between 2-nitrobenzaldehyde and 2-methylaniline typically occurs in an organic solvent (e.g., ethanol or dichloromethane) with an acid catalyst (such as hydrochloric acid).
Acylation: The imine intermediate reacts with 4-methoxybenzoyl chloride under basic conditions (usually using a base like pyridine or triethylamine) to form the ester.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Reactions:
Reduction: The nitro group can be reduced to an amino group (NH) using reducing agents like tin(II) chloride or iron.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the methyl group to a carboxylic acid group is possible.
Reduction: Tin(II) chloride, iron, or hydrogenation catalysts (e.g., palladium on carbon).
Substitution: Alkoxides (e.g., sodium methoxide), amines, or hydroxide ions.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
- Reduction: 2-Amino-4-methoxybenzoate
- Substitution: 4-Methoxybenzoic acid
- Oxidation: 4-Carboxy-2-nitrobenzoate
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Materials Science: For functional materials and polymers.
Mechanism of Action
The exact mechanism of action remains an active area of research. It may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O5/c1-15-5-3-4-6-19(15)23-14-16-7-12-21(20(13-16)24(26)27)29-22(25)17-8-10-18(28-2)11-9-17/h3-14H,1-2H3 |
InChI Key |
IYNAFLKLSFCVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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